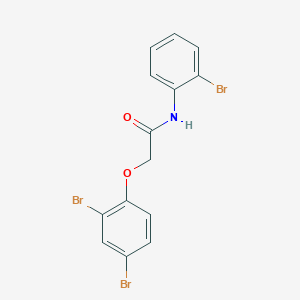![molecular formula C16H19F3N2O3 B284626 N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, commonly known as CFTR inhibitor, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR plays a crucial role in regulating chloride ion transport across epithelial cells in various organs, including the lungs, pancreas, and intestines. Dysfunctional CFTR leads to the development of cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide.
Mécanisme D'action
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor acts as a competitive antagonist of this compound, binding to the cytoplasmic side of the protein and blocking chloride ion transport. It has been shown to inhibit both the open and closed states of this compound, suggesting that it can interfere with multiple steps in the ion transport cycle. This compound inhibitor has also been shown to reduce the stability of this compound protein, leading to its degradation and decreased expression on the cell surface.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects on cells and tissues. It can reduce the level of intracellular cyclic adenosine monophosphate (cAMP), a key regulator of this compound activity, by inhibiting the activity of adenylate cyclase. This compound inhibitor has also been shown to increase the level of reactive oxygen species (ROS) in airway epithelial cells, leading to oxidative stress and inflammation. Moreover, this compound inhibitor has been shown to reduce the secretion of mucins, the main components of mucus, in airway epithelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. This compound inhibitor has also been shown to be specific for this compound, with minimal off-target effects on other ion channels or transporters. However, this compound inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, leading to cell death and reduced viability. This compound inhibitor can also interfere with other cellular processes, such as cell proliferation and apoptosis, making it challenging to interpret experimental results.
Orientations Futures
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has opened up many avenues for future research into this compound function and regulation. One future direction is to investigate the structural basis of this compound inhibition by this compound inhibitor, using techniques such as X-ray crystallography and cryo-electron microscopy. Another future direction is to develop more potent and selective this compound inhibitors, which can be used as therapeutic agents for cystic fibrosis and other this compound-related diseases. Moreover, future research can explore the role of this compound inhibitor in modulating other cellular processes, such as inflammation and oxidative stress, which are implicated in various diseases.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor is a synthetic compound that can be prepared through a multistep process. The first step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine to form N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide. The second step involves the reaction of N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide with cyclohexylisocyanate to form this compound. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has been widely used in scientific research to study the function and regulation of this compound. It has been shown to inhibit this compound-mediated chloride ion transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. This compound inhibitor has also been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, pancreatic bicarbonate secretion, and intestinal fluid secretion. Moreover, this compound inhibitor has been used to screen potential therapeutic compounds for cystic fibrosis and other this compound-related diseases.
Propriétés
Formule moléculaire |
C16H19F3N2O3 |
|---|---|
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
1-cyclohexyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C16H19F3N2O3/c1-21(11-7-3-2-4-8-11)14(22)20-16(15(17,18)19)23-12-9-5-6-10-13(12)24-16/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,22) |
Clé InChI |
BKCHIACLMAWUSO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
SMILES canonique |
CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
